molecular formula C23H22N2O6 B2621094 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-85-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2621094
CAS No.: 1021249-85-3
M. Wt: 422.437
InChI Key: DVKLBZYSADQNRG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic small molecule provided for research purposes. This compound is a hybrid molecule featuring a 1,4-dihydropyridine core, a scaffold widely recognized in medicinal chemistry for its biological activity . The structure is further functionalized with a benzodioxole moiety, a group present in compounds with documented activity in neurological and metabolic research, such as the antiepileptic drug stiripentol . The presence of both dihydropyridine and benzodioxole components suggests potential for multi-target mechanisms of action, which could be valuable in investigating pathways related to cellular signaling and enzyme inhibition. Researchers may find this compound particularly useful for in vitro studies in chemical biology and early drug discovery, especially for exploring the effects of complex molecular hybrids. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-25-12-22(29-13-16-4-3-5-17(8-16)28-2)19(26)10-18(25)23(27)24-11-15-6-7-20-21(9-15)31-14-30-20/h3-10,12H,11,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKLBZYSADQNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₇H₁₆N₄O₄
  • Molecular Weight : 340.33 g/mol

This compound features a dihydropyridine core, which is known for its diverse biological activities, including calcium channel blocking and antioxidant properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential effects on different biological targets.

Antiproliferative Activity

Research indicates that derivatives of the dihydropyridine class often exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that compounds with similar structures can inhibit cell growth in human breast cancer cells (MCF-7) with IC50 values as low as 3.1 µM . This suggests that this compound may also possess similar properties.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Compounds with methoxy and hydroxyl groups have been shown to exhibit significant antioxidative capacities by scavenging free radicals and reducing oxidative stress in cellular models . This property is crucial for preventing cellular damage associated with various diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. They may influence calcium influx in cells, affecting muscle contraction and neurotransmitter release.
  • Inhibition of Proliferation : The antiproliferative effects may result from the induction of apoptosis in cancer cells, potentially through the activation of caspases or modulation of survival pathways .
  • Antioxidative Mechanisms : The presence of methoxy groups may enhance the electron-donating ability of the compound, thereby increasing its capacity to neutralize free radicals .

Case Studies

Several studies have investigated similar compounds within the dihydropyridine class:

  • A study focused on N-substituted benzimidazole derivatives reported significant antiproliferative activity against MCF-7 cells, highlighting the importance of substituent positioning on biological activity .
  • Another research article explored the synthesis and biological evaluation of multi-substituted imidazole derivatives, demonstrating their potential as anticancer agents through similar mechanisms .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 3.1 µM against MCF-7 cells
AntioxidantSignificant free radical scavenging
Calcium Channel BlockerModulation of calcium influxGeneral knowledge

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Backbone and Substituent Analysis

The target compound shares structural motifs with several analogs documented in the evidence:

  • Cyclopropanecarboxamide-thiazole derivatives (e.g., compounds 55, 74 in ): These feature a benzodioxole-attached cyclopropane linked to a thiazole ring, contrasting with the dihydropyridine core of the target compound. The thiazole group may enhance metabolic stability compared to dihydropyridine’s redox sensitivity .
  • Pyrazole derivatives (): 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole includes a benzodioxole-pyrazole hybrid. The rigid pyrazole ring may confer different conformational dynamics versus the planar dihydropyridine .
  • Thiazol-2-yl carboxamides (): These compounds combine benzodioxole with thiazole-carboxamide groups.

Key Functional Group Variations

  • Methoxybenzyloxy group : Unique to the target compound, this substituent may enhance lipophilicity and membrane permeability compared to analogs with chloro (compound 55) or pyrrolidinyl (compound 74) groups .
  • Benzodioxole methyl group : A common feature in analogs, this moiety is associated with improved metabolic resistance due to reduced oxidative degradation .

Spectroscopic and Structural Analysis

NMR Spectral Trends

  • Benzodioxole protons : In compounds 1–4 (), benzodioxole carbons exhibit ¹³C-NMR shifts near δ 100–150 ppm, consistent with aromatic systems. The target compound’s benzodioxole methyl group may show distinct δ 2.5–3.5 ppm in ¹H-NMR .
  • Methoxybenzyloxy group : The 3-methoxy substituent would likely cause deshielding in aromatic protons (δ 6.5–7.5 ppm), differing from chloro or pyrrolidinyl analogs ().

X-ray Crystallography (Indirect Reference)

Analogous compounds (e.g., thiazole derivatives) likely adopt planar or slightly puckered conformations, whereas the dihydropyridine core may introduce torsional strain .

Hypothesized Bioactivity and Comparative Efficacy

  • Antioxidant properties : Benzodioxole and methoxy groups are linked to radical scavenging (), though the dihydropyridine core’s redox activity may modulate this .
  • Calcium channel modulation: Dihydropyridine derivatives are known for L-type calcium channel blockade, a property absent in thiazole or pyrazole analogs .

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